molecular formula C10H9ClF3NOS B14067453 1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14067453
M. Wt: 283.70 g/mol
InChI Key: JSRZUOVFCNNDJF-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethylthio group to a suitable aromatic precursor, followed by the chlorination of the propanone moiety. The amino group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and chloropropanone groups can form covalent bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

  • 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Uniqueness: 1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is unique due to the specific positioning of the trifluoromethylthio group and the chloropropanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NOS/c1-5(11)8(16)6-3-2-4-7(15)9(6)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

JSRZUOVFCNNDJF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)N)SC(F)(F)F)Cl

Origin of Product

United States

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